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Introduction
Fluorescently labeled hexoses are powerful tools for visualizing and quantifying glucose,

fructose, and mannose uptake in living cells. These probes offer a non-radioactive, high-

resolution alternative for studying cellular metabolism in real-time. By mimicking natural

hexoses, these fluorescent analogs are taken up by cells through specific transporters,

allowing for the investigation of metabolic pathways, transporter function, and the effects of

therapeutic agents on cellular energetics. This document provides detailed application notes

and protocols for the use of common fluorescently labeled hexoses in cellular imaging.

The most widely used fluorescent glucose analog is 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-

yl)amino]-2-deoxy-D-glucose (2-NBDG).[1] This probe is transported into cells and

phosphorylated by hexokinase, leading to its intracellular accumulation.[2] Its fluorescence

allows for detection by various methods, including fluorescence microscopy and flow cytometry.

[2][3] Similarly, fluorescently labeled fructose and mannose analogs have been developed to

study the uptake of these specific sugars, which is particularly relevant in diseases like cancer

where metabolic reprogramming is a key feature.[4][5]

However, it is important to note that the bulky fluorescent tags on these analogs can alter their

transport kinetics and specificity compared to their unlabeled counterparts.[6] Some studies

suggest that the uptake of certain fluorescent glucose analogs may occur through mechanisms
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independent of classical glucose transporters.[6] Therefore, careful experimental design with

appropriate controls is crucial for the accurate interpretation of results.

Fluorescent Hexose Analogs: Properties and
Applications
A variety of fluorescently labeled hexoses are available, each with specific properties and

applications. The choice of probe depends on the specific hexose transport pathway of interest

and the imaging modality being used.
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Probe
Name

Hexose
Analog

Fluorophor
e

Excitation
(nm)

Emission
(nm)

Key
Application
s

2-NBDG
2-deoxy-D-

glucose
NBD ~465 ~540

General

glucose

uptake

studies,

cancer cell

metabolism,

neuroscience

, diabetes

research[7][8]

[9]

6-NBDG
6-deoxy-D-

glucose
NBD ~468 ~538

Glucose

transport

studies (less

efficiently

phosphorylat

ed than 2-

NBDG)[6]

1-NBDF
1-deoxy-D-

fructose
NBD ~468 ~540

Fructose

uptake

studies,

particularly

via GLUT5

transporters

in cancer

cells[4][10]

Cy7-DM D-mannose Cyanine 7 ~747 ~774 Imaging

mannose

uptake,

particularly in

immune cells

like tumor-

associated
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macrophages

[5]

Signaling Pathway: GLUT1-Mediated Glucose
Uptake
Glucose uptake in most mammalian cells is primarily mediated by Glucose Transporter 1

(GLUT1).[11] This process is fundamental for cellular energy production. The following diagram

illustrates the key steps in GLUT1-mediated uptake and the subsequent intracellular fate of a

fluorescent glucose analog like 2-NBDG.
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Plasma Membrane

Intracellular Space
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GLUT1-mediated uptake of 2-NBDG.

Experimental Protocols
Protocol 1: Live-Cell Imaging of 2-NBDG Uptake Using
Fluorescence Microscopy
This protocol describes a general procedure for visualizing glucose uptake in adherent cells

using 2-NBDG and fluorescence microscopy.

Materials:

Adherent cells cultured on glass-bottom dishes or imaging-quality multi-well plates

Complete cell culture medium
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Glucose-free cell culture medium (e.g., glucose-free DMEM)

2-NBDG stock solution (e.g., 10-20 mM in DMSO, stored at -20°C)[12]

Phosphate-Buffered Saline (PBS)

Fluorescence microscope with appropriate filters for NBD (Excitation/Emission: ~465/540

nm)[7]

Experimental Workflow:

1. Seed Cells
(Glass-bottom dish, 70-80% confluency)

2. Glucose Starvation
(Incubate in glucose-free medium, 1-2 hours)

3. 2-NBDG Incubation
(50-400 µM in glucose-free medium, 15-60 min at 37°C)

4. Wash Cells
(2-3 times with ice-cold PBS)

5. Image Acquisition
(Fluorescence Microscope)

6. Data Analysis
(Quantify fluorescence intensity per cell)

Click to download full resolution via product page

Workflow for 2-NBDG imaging via microscopy.
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Procedure:

Cell Seeding: Seed cells on a glass-bottom dish or an imaging-compatible plate to achieve

70-80% confluency on the day of the experiment.

Glucose Starvation: To enhance the signal, gently wash the cells with warm PBS and then

incubate them in pre-warmed glucose-free medium for 1-2 hours at 37°C in a CO2 incubator.

[9]

2-NBDG Loading: Prepare a working solution of 2-NBDG in glucose-free medium. A final

concentration between 50 µM and 400 µM is commonly used.[6][7] The optimal

concentration should be determined empirically for each cell line. Remove the starvation

medium and add the 2-NBDG solution to the cells.

Incubation: Incubate the cells with 2-NBDG for 15-60 minutes at 37°C.[9] The optimal

incubation time will vary depending on the cell type and experimental goals. For kinetic

studies, shorter incubation times may be necessary.

Washing: After incubation, aspirate the 2-NBDG solution and wash the cells 2-3 times with

ice-cold PBS to remove extracellular probe and halt further uptake.[9]

Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter

set appropriate for NBD (e.g., FITC channel).

Data Analysis: Quantify the mean fluorescence intensity per cell or per region of interest

using image analysis software.

Controls:

Negative Control: Incubate cells in glucose-free medium without 2-NBDG to measure

background autofluorescence.

Competition Control: Co-incubate cells with 2-NBDG and an excess of unlabeled D-glucose

(e.g., 5-10 mM) to demonstrate that uptake is mediated by glucose transporters.[13]

Inhibitor Control: Pre-treat cells with a known glucose transporter inhibitor (e.g., Cytochalasin

B or Phloretin) before adding 2-NBDG to confirm transporter-dependent uptake.[13]
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Protocol 2: Quantitative Analysis of 2-NBDG Uptake by
Flow Cytometry
This protocol provides a method for quantifying 2-NBDG uptake in a cell population using flow

cytometry.

Materials:

Suspension or adherent cells

Complete cell culture medium

Glucose-free cell culture medium

2-NBDG stock solution (10-20 mM in DMSO)

Phosphate-Buffered Saline (PBS)

FACS Buffer (e.g., PBS with 2% FBS)[14]

Flow cytometer with a 488 nm laser for excitation and an appropriate emission filter (e.g.,

530/30 nm, FITC channel)[15]

Experimental Workflow:
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1. Prepare Single-Cell Suspension
(5x10^5 to 1x10^6 cells/tube)

2. Glucose Starvation
(Incubate in glucose-free medium, 1 hour)

3. 2-NBDG Incubation
(100-300 µM in glucose-free medium, 20-30 min at 37°C)

4. Wash Cells
(Twice with ice-cold FACS buffer)

5. Resuspend for Analysis
(In ice-cold FACS buffer)

6. Acquire Data
(Flow Cytometer, FITC channel)

Click to download full resolution via product page

Workflow for 2-NBDG analysis by flow cytometry.

Procedure:

Cell Preparation: Prepare a single-cell suspension of 0.5-1 x 10^6 cells per tube. For

adherent cells, detach them using a gentle method (e.g., trypsinization followed by

neutralization).

Glucose Starvation: Centrifuge the cells, discard the supernatant, and resuspend them in

glucose-free medium. Incubate for approximately 1 hour at 37°C.[3]
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2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free medium (a final

concentration of 100-300 µM is typical).[3] Add the 2-NBDG solution to the cell suspension

and incubate for 20-30 minutes at 37°C.[3]

Washing: Stop the uptake by adding ice-cold FACS buffer and centrifuging the cells at a low

speed (e.g., 300-400 x g) for 5 minutes at 4°C. Wash the cells twice with ice-cold FACS

buffer.[3]

Resuspension: Resuspend the final cell pellet in an appropriate volume of ice-cold FACS

buffer for flow cytometric analysis. Keep the cells on ice and protected from light.[14]

Data Acquisition: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a

standard FITC emission filter (e.g., 530/30 nm).[15] Collect data for at least 10,000 events

per sample.

Data Analysis: Gate on the live, single-cell population and quantify the mean fluorescence

intensity (MFI) in the FITC channel.

Controls:

Unstained Control: A sample of cells that has not been incubated with 2-NBDG to set the

background fluorescence.

Competition and Inhibitor Controls: As described in the microscopy protocol, these are

crucial for validating the specificity of 2-NBDG uptake.

Quantitative Data Summary
The optimal conditions for using fluorescently labeled hexoses can vary significantly between

cell types. The following table summarizes typical experimental parameters reported in the

literature. Researchers should empirically determine the optimal conditions for their specific cell

line and experimental setup.
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Cell Line Probe
Concentration
(µM)

Incubation
Time (min)

Application/No
tes

MCF-7 (Breast

Cancer)
2-NBDG 50 - 100 20 - 30

Uptake is rapid in

the first 5

minutes and

slows thereafter.

[8][16]

4T07 (Murine

Breast Cancer)
2-NBDG 400 20

Optimal

concentration for

balancing

viability, cost,

and uptake.[7]

[17]

HepG2 (Liver

Cancer)
2-NBDG ~100 20 - 30

High uptake

compared to

non-malignant

cells.[8]

L929 (Murine

Fibroblast)

2-NBDG / 6-

NBDG
50 5 - 30

Uptake was

found to be

independent of

GLUT1 in this

cell line.[6]

T-cells 2-NBDG ~150 20 - 30

Incubation in

glucose-free

media for 60

minutes prior to

probe addition.[3]

Various Breast

Cancer Lines
2-NBDG 100 20

GLUT1

expression was

necessary for

uptake.[18]

CHO-K1 2-NBDG 100 20 Used for glucose

competition and
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GLUT inhibition

assays.[15]

Breast Cancer

Cells (EMT6)
6-NBDF Not specified Not specified

Used in a

fluorescence-

based assay to

screen for

GLUT5

inhibitors.[19]

Troubleshooting
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Issue Possible Cause Suggested Solution

Low fluorescence signal

- Insufficient probe

concentration or incubation

time.- Low expression of

hexose transporters.- Cells are

not sufficiently starved of

glucose.

- Increase 2-NBDG

concentration or incubation

time.- Verify transporter

expression (e.g., by Western

blot).- Increase glucose

starvation time to 2-4 hours.

High background fluorescence

- Incomplete washing of

extracellular probe.- Probe

binding to the extracellular

matrix or plasticware.

- Increase the number and

volume of washes with ice-cold

PBS.- Image in a buffered salt

solution after the final wash.-

Use imaging plates with low

autofluorescence.

High cell-to-cell variability

- Heterogeneous population of

cells with varying metabolic

states.- Uneven probe

distribution.

- Analyze a larger number of

cells.- Ensure the cell culture is

healthy and not overly

confluent.- Gently mix the

probe solution before and

during addition to cells.

Inconsistent results with

inhibitors

- Inhibitor is not effective at the

concentration used.- Uptake is

occurring through a

transporter-independent

mechanism.

- Perform a dose-response

curve for the inhibitor.-

Consider that for some cell

lines and probes, uptake may

not be solely transporter-

mediated.[6]

Phototoxicity/Photobleaching
- Excessive exposure to

excitation light.

- Minimize exposure time and

light intensity.- Use a more

photostable fluorophore if

available.- Use an anti-fade

mounting medium for fixed-cell

imaging.

Conclusion
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Fluorescently labeled hexoses are invaluable reagents for the real-time analysis of hexose
uptake in living cells. By following detailed protocols and incorporating appropriate controls,

researchers can obtain reliable and quantitative data on cellular metabolism. This information is

critical for advancing our understanding of various diseases and for the development of new

therapeutic strategies that target cellular energetics. As with any fluorescent probe, careful

optimization of experimental conditions is key to achieving robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A real-time method of imaging glucose uptake in single, living mammalian cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. biocompare.com [biocompare.com]

4. benchchem.com [benchchem.com]

5. Targeted Imaging of Tumor-Associated Macrophages by Cyanine 7-Labeled Mannose in
Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]

6. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs
independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

7. scholarworks.uark.edu [scholarworks.uark.edu]

8. Uptake of a fluorescent deoxyglucose analog (2-NBDG) in tumor cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. benchchem.com [benchchem.com]

10. pubs.acs.org [pubs.acs.org]

11. GLUT1 - Wikipedia [en.wikipedia.org]

12. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues -
PMC [pmc.ncbi.nlm.nih.gov]

13. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell
Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b7798058?utm_src=pdf-body
https://www.benchchem.com/product/b7798058?utm_src=pdf-body
https://www.benchchem.com/product/b7798058?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17406637/
https://pubmed.ncbi.nlm.nih.gov/17406637/
https://www.researchgate.net/file.PostFileLoader.html?id=53ddfba1d4c118bc268b456a&assetKey=AS%3A273572835069978%401442236255011
https://www.biocompare.com/Product-Reviews/178011-Flow-cytometric-method-of-estimation-of-glucose-uptake-using-2NBDG/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NBD_Fructose_Cell_Loading_in_Fluorescence_Microscopy.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5470129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5470129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8546778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8546778/
https://scholarworks.uark.edu/cgi/viewcontent.cgi?article=1034&context=bmeguht
https://pubmed.ncbi.nlm.nih.gov/16284704/
https://pubmed.ncbi.nlm.nih.gov/16284704/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Live_Cell_Imaging_with_2_O_4_Iodobenzyl_glucose.pdf
https://pubs.acs.org/doi/abs/10.1021/bc060184s
https://en.wikipedia.org/wiki/GLUT1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7701360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7701360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3627351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3627351/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer
Cells Using 2-NBDG Probe [bio-protocol.org]

15. docs.aatbio.com [docs.aatbio.com]

16. semanticscholar.org [semanticscholar.org]

17. "Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of" by Drew
Folgmann [scholarworks.uark.edu]

18. Uptake of 2-NBDG as a method to monitor therapy response in breast cancer cell lines -
PubMed [pubmed.ncbi.nlm.nih.gov]

19. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5
Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Cellular Imaging
Using Fluorescently Labeled Hexose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7798058#using-fluorescently-labeled-hexose-for-
cellular-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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